3-Iodo-5-méthylpyridin-2-amine

Vue d'ensemble

Description

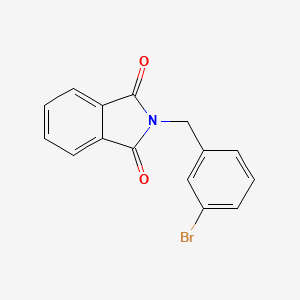

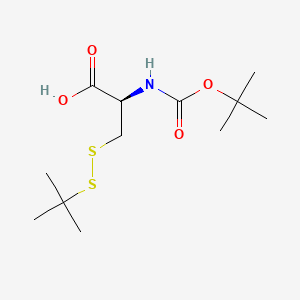

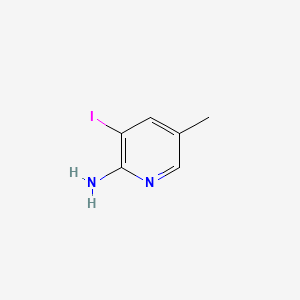

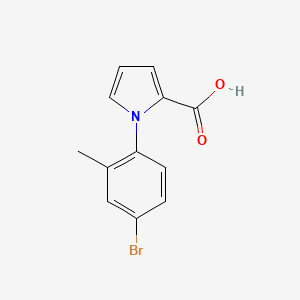

3-Iodo-5-methylpyridin-2-amine is a compound that can be inferred to have a pyridine ring, a versatile heterocyclic aromatic structure, with an iodine substituent at the 3-position, a methyl group at the 5-position, and an amine group at the 2-position. This structure suggests potential reactivity typical of halopyridines and aminopyridines, which are often used in various chemical transformations and as intermediates in pharmaceutical and materials chemistry.

Synthesis Analysis

The synthesis of related compounds, such as methyl 5-iodopyridine-2-carboximidate, involves introducing heavy atoms into specific sites in proteins, which can be achieved under mild conditions, as described in the reaction with oxidized insulin . Another related synthesis is the (diacetoxy)iodobenzene-mediated oxidative C-H amination of imidazopyridines, which proceeds through a radical pathway at ambient temperature . These methods highlight the potential for synthesizing 3-Iodo-5-methylpyridin-2-amine through similar halogenation and amination strategies.

Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methylpyridin-2-amine can be related to the structures of other substituted pyridines. For instance, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing a layered arrangement stabilized by hydrogen bonds . Similarly, the structure of the amine group in aminopyridines has been studied using microwave spectra and ab initio calculations, providing insights into the geometry and electronic distribution in such compounds .

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the functionalization of the pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, which demonstrates the high reactivity of iodo derivatives in such processes . Additionally, the methylation of 3-amino-2-methylaminopyridine occurs exclusively at the 3-amino group, indicating the influence of steric and hydrogen-bonding effects on the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-5-methylpyridin-2-amine can be extrapolated from related compounds. For example, the vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine provide information on the IR and Raman wavenumbers, which are important for understanding the physical properties of these compounds . The crystalline adducts of substituted salicylic acids with 4-aminopyridine reveal diverse supramolecular synthons, which could be relevant for the solid-state properties of 3-Iodo-5-methylpyridin-2-amine .

Applications De Recherche Scientifique

Synthèse de nouveaux dérivés de la pyridine

Le composé peut être utilisé dans la synthèse de nouveaux dérivés de la pyridine par le biais de réactions de couplage croisé de Suzuki . Ce procédé implique la réaction de la 5-bromo-2-méthylpyridin-3-amine avec plusieurs acides arylboroniques, conduisant à la formation d'une série de nouveaux dérivés de la pyridine .

Investigations de mécanique quantique

Les dérivés de la pyridine synthétisés peuvent être utilisés pour des investigations de mécanique quantique . Des études de théorie de la fonctionnelle de la densité (DFT) peuvent être réalisées pour ces dérivés en utilisant la base B3LYP/6-31G (d,p) avec l'aide du programme GAUSSIAN 09 .

3. Dopants chiraux potentiels pour les cristaux liquides L'analyse des orbitales moléculaires frontières, les indices de réactivité, le potentiel électrostatique moléculaire et les mesures de dipôle à l'aide des méthodes DFT, ont décrit les voies de réaction possibles et les candidats potentiels en tant que dopants chiraux pour les cristaux liquides .

Activités biologiques

Les dérivés de la pyridine synthétisés ont montré un potentiel dans diverses activités biologiques . Par exemple, ils ont été étudiés pour leurs activités anti-thrombolytiques, d'inhibition de la formation de biofilms et hémolytiques .

Orientations Futures

Propriétés

IUPAC Name |

3-iodo-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRKHYYLAZKHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571848 | |

| Record name | 3-Iodo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211308-79-1 | |

| Record name | 3-Iodo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

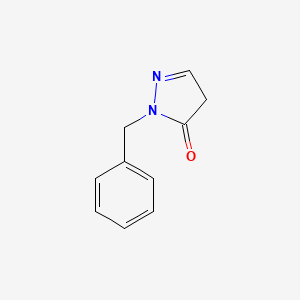

![5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1286354.png)